

[Ala2] Met-Enkephalinamide vs. morphine analgesic potency and duration.

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Compound of Interest

Compound Name: [Ala2] Met-Enkephalinamide

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A Comparative Guide to the Analgesic Properties of **[Ala2] Met-Enkephalinamide** and Morphine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the analgesic potency and duration of action of the synthetic opioid peptide **[Ala2] Met-Enkephalinamide** (DALA) and the classical opioid alkaloid, morphine. The information presented is collated from preclinical experimental data to assist in research and drug development endeavors.

Executive Summary

[Ala2] Met-Enkephalinamide, a synthetic analog of Met-enkephalin, demonstrates potent and long-lasting analgesic effects. Its stability against enzymatic degradation contributes to a prolonged duration of action compared to its endogenous counterparts.^[1] Experimental evidence suggests that DALA's analgesic potency is comparable to, and in some contexts, may exceed that of morphine, a cornerstone in pain management. Both compounds exert their effects through the activation of opioid receptors, primarily the mu-opioid receptor (MOR), initiating a cascade of intracellular signaling events that lead to analgesia.

Analgesic Potency: A Quantitative Comparison

The analgesic potency of a compound is typically determined by its effective dose 50 (ED50), the dose required to produce a therapeutic effect in 50% of the population. The following table

summarizes the ED50 values for **[Ala2] Met-Enkephalinamide** and morphine from a comparative study in mice using the acetic acid-induced abdominal writhing test following intracerebroventricular (i.c.v.) administration.

Compound	ED50 (nmol, i.c.v.)	Relative Potency
[Ala2] Met-Enkephalinamide	~ Morphine	Similar to Morphine
Morphine	~ [Ala2] Met-Enkephalinamide	Standard

Data sourced from a study investigating analgesic cross-tolerance between morphine and opioid peptides in naive mice.^[2] In this specific study, the potency of morphine and DALA were found to be approximately equal.

Duration of Analgesic Action

The duration of analgesia is a critical factor in the therapeutic utility of an analgesic agent. **[Ala2] Met-Enkephalinamide** was designed to be resistant to degradation by brain enzymes, which contributes to its long-lasting effects.^[1]

- **[Ala2] Met-Enkephalinamide** (DALA): Low microgram doses (5 to 10 micrograms) administered via microinjection into the rat brain have been shown to cause profound and long-lasting, morphine-like analgesia.^[1]
- Morphine: The duration of morphine's analgesic effect is typically in the range of 2 to 3 hours in both rats and mice following subcutaneous administration.

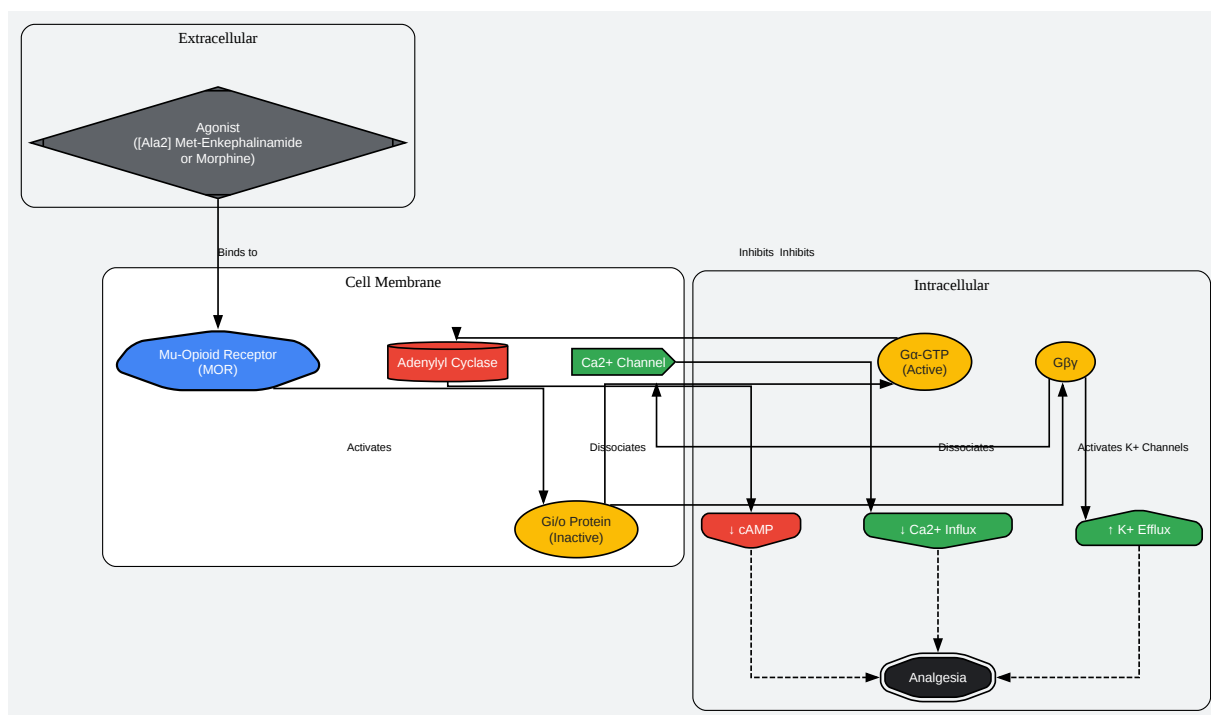
It is important to note that the route of administration and the animal model can significantly influence the duration of action.

Mechanism of Action and Signaling Pathways

Both **[Ala2] Met-Enkephalinamide** and morphine are agonists of opioid receptors, which are G-protein coupled receptors (GPCRs). The primary target for their analgesic effects is the mu-opioid receptor (MOR). The binding of these agonists to the MOR initiates a conformational change in the receptor, leading to the activation of intracellular signaling pathways.

The canonical signaling pathway for MOR activation involves coupling to inhibitory G-proteins (Gi/o). This interaction leads to the dissociation of the G-protein into its G α and G $\beta\gamma$ subunits, which then modulate downstream effectors.

Opioid Receptor Signaling Pathway



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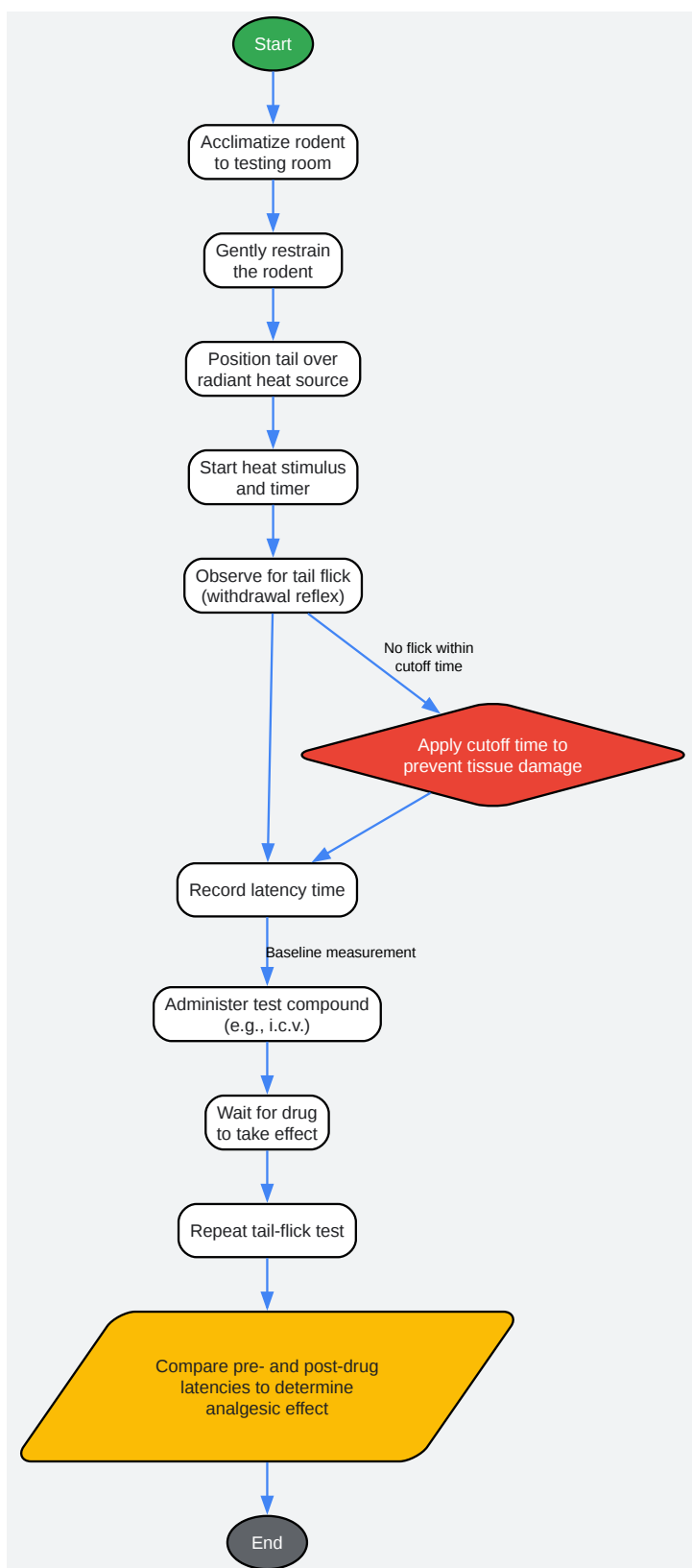
Caption: Generalized signaling pathway of a G_i/o -coupled opioid receptor.

Experimental Protocols

The data presented in this guide are primarily derived from preclinical studies in rodent models. The following are detailed methodologies for two common analgesic assays used to evaluate the potency of these compounds.

Tail-Flick Test

The tail-flick test is a measure of a spinal reflex to a thermal stimulus and is commonly used to assess the efficacy of centrally acting analgesics.



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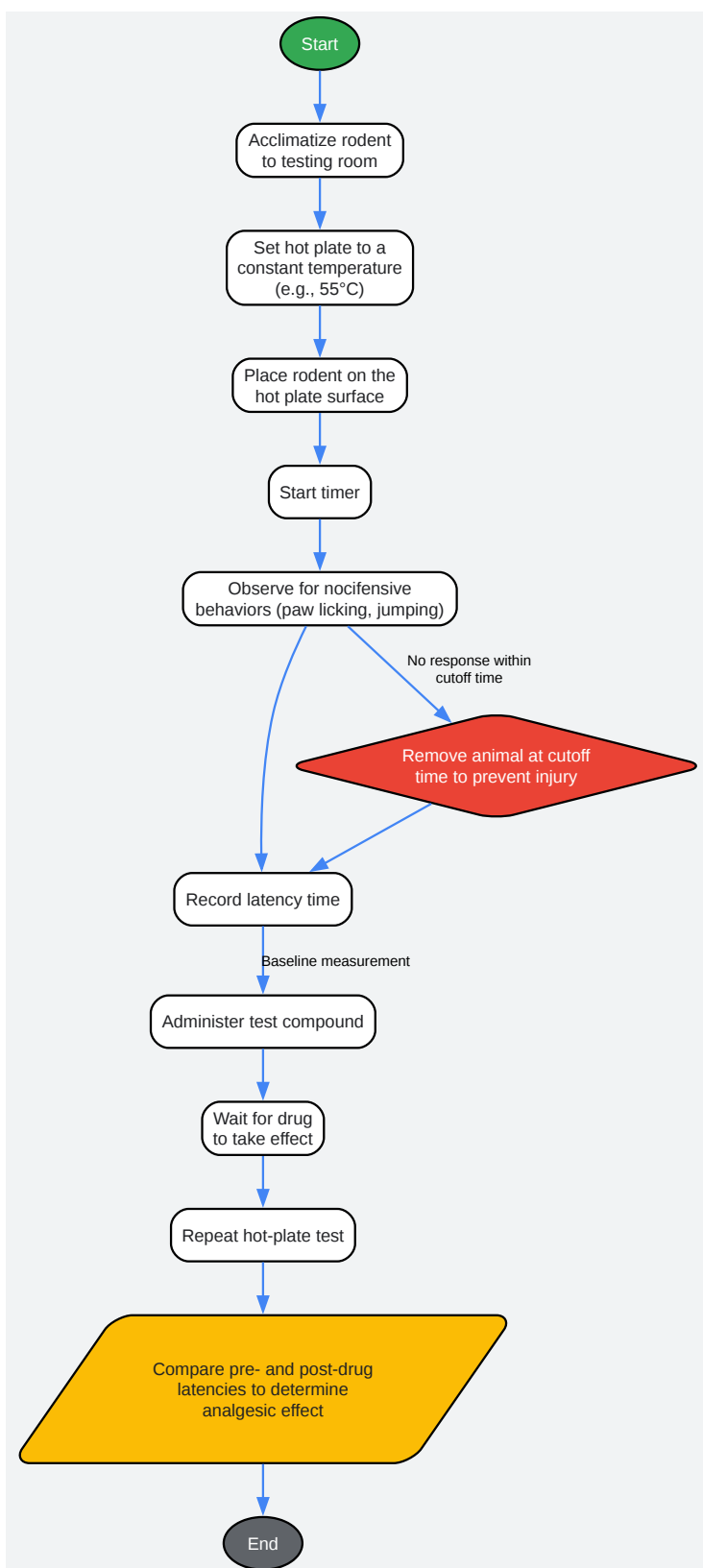
Caption: Experimental workflow for the tail-flick test.

Detailed Protocol:

- **Acclimatization:** Rodents (typically mice or rats) are brought to the testing room and allowed to acclimate for a specified period to reduce stress.
- **Baseline Measurement:** The animal is gently restrained, and its tail is positioned over a radiant heat source.
- **Stimulus Application:** A timer is started simultaneously with the activation of the heat source.
- **Response Latency:** The time taken for the animal to flick its tail away from the heat is recorded as the baseline latency. A cutoff time is employed to prevent tissue damage.
- **Drug Administration:** The test compound (**[Ala2] Met-Enkephalinamide** or morphine) is administered, often intracerebroventricularly (i.c.v.) for direct central nervous system effects.
- **Post-Drug Measurement:** After a predetermined time for the drug to take effect, the tail-flick latency is measured again.
- **Data Analysis:** An increase in the post-drug latency compared to the baseline indicates an analgesic effect. The ED50 is calculated from the dose-response curve.

Hot-Plate Test

The hot-plate test assesses the response to a constant, painful thermal stimulus and involves more complex, supraspinal processing compared to the tail-flick test.



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Caption: Experimental workflow for the hot-plate test.

Detailed Protocol:

- **Acclimatization and Setup:** Animals are acclimated to the testing environment. The hot plate apparatus is maintained at a constant temperature (e.g., 55°C).
- **Baseline Measurement:** The rodent is placed on the heated surface, and a timer is started.
- **Response Latency:** The time until the animal exhibits a nocifensive behavior, such as licking a paw or jumping, is recorded as the baseline latency. A cutoff time is enforced to prevent burns.
- **Drug Administration:** The analgesic compound is administered.
- **Post-Drug Measurement:** The hot-plate test is repeated after the drug has taken effect.
- **Data Analysis:** A significant increase in the time to respond is indicative of analgesia. Dose-response curves are generated to determine the ED50.

Conclusion

[Ala2] Met-Enkephalinamide is a potent analgesic with a prolonged duration of action, making it a subject of significant interest in opioid research. Its potency is comparable to that of morphine, the gold standard for severe pain management. Both agents mediate their effects through the activation of mu-opioid receptors and the subsequent modulation of intracellular signaling pathways. The experimental protocols described herein provide a framework for the continued investigation and comparison of these and other novel analgesic compounds.

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References

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- 2. Analgesic cross-tolerance between morphine and opioid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
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